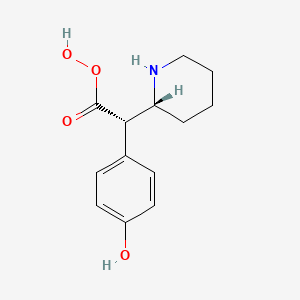
erythro-4-Hydroxy Ritalinic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythro-4-Hydroxy Ritalinic Acid is a metabolite of methylphenidate, a psychostimulant commonly used in the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy . This compound is formed through the hydroxylation of ritalinic acid, which is the primary inactive metabolite of methylphenidate .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of erythro-4-Hydroxy Ritalinic Acid typically involves the hydroxylation of ritalinic acid. This can be achieved through various chemical reactions, including aromatic hydroxylation and microsomal oxidation . The reaction conditions often involve the use of specific enzymes or catalysts to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound is generally carried out through controlled chemical synthesis processes. These processes ensure the purity and consistency of the compound, which is essential for its use in scientific research and pharmaceutical applications .
化学反応の分析
Types of Reactions
Erythro-4-Hydroxy Ritalinic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxo-derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxo-derivatives and substituted compounds, which can have different pharmacological properties and applications .
科学的研究の応用
Erythro-4-Hydroxy Ritalinic Acid has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of methylphenidate metabolism and its derivatives.
Biology: Helps in understanding the metabolic pathways and enzymatic processes involved in drug metabolism.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of erythro-4-Hydroxy Ritalinic Acid involves its interaction with various enzymes and receptors in the body. It primarily acts as a metabolite of methylphenidate, influencing the reuptake of neurotransmitters like dopamine and norepinephrine . This interaction helps in modulating the central nervous system’s activity, contributing to the therapeutic effects of methylphenidate .
類似化合物との比較
Similar Compounds
Similar compounds to erythro-4-Hydroxy Ritalinic Acid include:
Ritalinic Acid: The primary inactive metabolite of methylphenidate.
Ethylphenidate: A pharmacologically active metabolite formed through the transesterification of methylphenidate with ethanol.
p-Hydroxy-Methylphenidate: Another hydroxylated derivative of methylphenidate.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which influences its pharmacological properties and metabolic pathways . This uniqueness makes it a valuable compound for studying the metabolism and effects of methylphenidate and its derivatives .
特性
分子式 |
C13H17NO4 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
(2S)-2-(4-hydroxyphenyl)-2-[(2R)-piperidin-2-yl]ethaneperoxoic acid |
InChI |
InChI=1S/C13H17NO4/c15-10-6-4-9(5-7-10)12(13(16)18-17)11-3-1-2-8-14-11/h4-7,11-12,14-15,17H,1-3,8H2/t11-,12+/m1/s1 |
InChIキー |
XRRKSPUBNIRWRT-NEPJUHHUSA-N |
異性体SMILES |
C1CCN[C@H](C1)[C@H](C2=CC=C(C=C2)O)C(=O)OO |
正規SMILES |
C1CCNC(C1)C(C2=CC=C(C=C2)O)C(=O)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



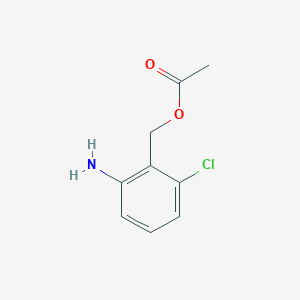
![[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405892.png)
![[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B13405900.png)

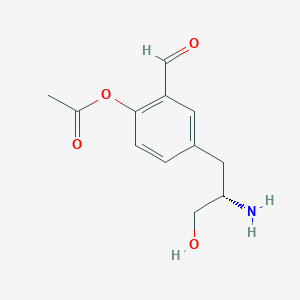
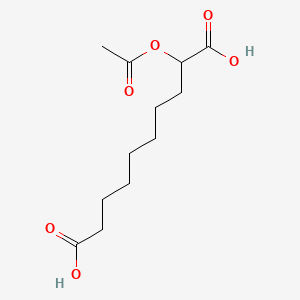

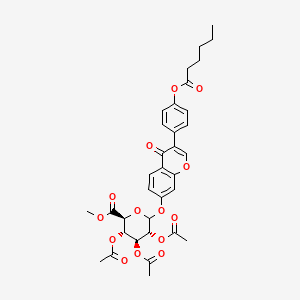
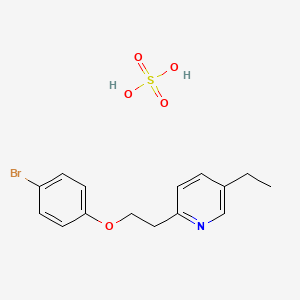
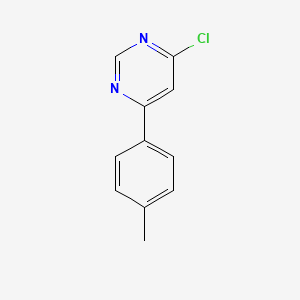
![(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 3H-isoindole-1-carboxylate](/img/structure/B13405963.png)

![Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl-](/img/structure/B13405976.png)
